NAS-181 dimesylate

Description

Properties

IUPAC Name |

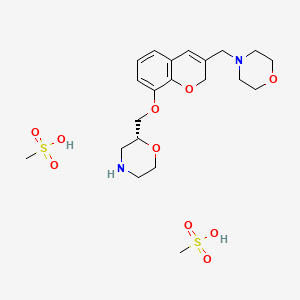

methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRMIRRDPBKNMY-ZEECNFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662762 | |

| Record name | Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205242-62-2 | |

| Record name | Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NAS-181 Dimesylate (Viloxazine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NAS-181 dimesylate, chemically known as viloxazine, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Historically classified as a selective norepinephrine reuptake inhibitor (NRI), recent research has elucidated a more complex pharmacological profile.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of viloxazine's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. Viloxazine is now understood to be a serotonin norepinephrine modulating agent (SNMA), with primary activities as a moderate inhibitor of the norepinephrine transporter (NET), an antagonist of the serotonin 5-HT2B receptor, and an agonist of the serotonin 5-HT2C receptor.[5][6][7] These multimodal actions synergistically increase levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a key brain region implicated in the pathophysiology of ADHD.[4][8][9]

Core Pharmacodynamics: A Multimodal Mechanism

The therapeutic effects of viloxazine are attributed to its combined influence on both the noradrenergic and serotonergic systems. Unlike traditional NRIs, viloxazine's interaction with specific serotonin receptor subtypes is a critical component of its mechanism.[4][5]

Noradrenergic System Modulation

Viloxazine moderately inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[3][4] This inhibition leads to increased extracellular concentrations of norepinephrine in the prefrontal cortex (PFC).[3][9][10] Due to the high affinity of the NET for dopamine in the PFC (where dopamine transporters are sparse), viloxazine also indirectly increases extracellular dopamine levels in this region.[3][4]

Serotonergic System Modulation

Recent studies have revealed viloxazine's significant activity at serotonin receptors, which distinguishes it from other non-stimulant ADHD medications like atomoxetine.[4][5][7]

-

5-HT2B Receptor Antagonism: Viloxazine acts as an antagonist at 5-HT2B receptors.[1][5][8] These receptors are located on GABAergic interneurons that provide tonic inhibition to serotonin neurons in the dorsal raphe nucleus.[2] By antagonizing these receptors, viloxazine may disinhibit serotonin neurons, leading to an increase in serotonin release in the PFC.[2][4]

-

5-HT2C Receptor Agonism: The compound is also an agonist at 5-HT2C receptors.[1][5][8] Activation of 5-HT2C receptors is known to modulate the activity of the mesolimbic and mesocortical dopamine pathways, which may contribute to the therapeutic effects on hyperactivity and impulsivity.[5][11]

Quantitative Pharmacological Data

The binding affinities and functional potencies of viloxazine at its primary molecular targets have been characterized through various in vitro assays. The data is summarized in the tables below.

Table 1: In Vitro Binding Affinities of Viloxazine

| Target | Species | Assay Type | Ligand | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | Human | Binding Affinity (KD) | N/A | 155 - 630 | [1] |

| Norepinephrine Transporter (NET) | Rat | Inhibitory Constant (Ki) | [³H]-NE | 2300 | [5][8] |

| Serotonin Transporter (SERT) | Human | Binding Affinity (KD) | N/A | 17,300 | [1] |

| Dopamine Transporter (DAT) | Human | Binding Affinity (KD) | N/A | >100,000 | [1] |

| Serotonin 5-HT2B Receptor | Human | Inhibitory Constant (Ki) | N/A | 3,900 | [1] |

| Serotonin 5-HT2C Receptor | Human | Inhibitory Constant (Ki) | N/A | 6,400 | [1] |

| Serotonin 5-HT7 Receptor | Human | Inhibitory Constant (Ki) | N/A | 1,900 | [12] |

Table 2: In Vitro Functional Activity of Viloxazine

| Target | Activity | Assay Type | Value | Reference |

| Norepinephrine Transporter (NET) | Inhibition | [³H]-NE Uptake (IC50) | 200 - 630 nM | [4][6] |

| Serotonin 5-HT2B Receptor | Antagonism | IP1 HTRF® (IC50) | 27.0 µM | [5][8] |

| Serotonin 5-HT2B Receptor | Antagonism | IP1 HTRF® (KB) | 4.2 µM | [5][8] |

| Serotonin 5-HT2C Receptor | Agonism | IP1 HTRF® (EC50) | 32.0 µM | [5][8] |

| Serotonin 5-HT2C Receptor | Agonism | Ca2+ Assay (EC50) | 1.6 µM | [12] |

| Serotonin 5-HT7 Receptor | Antagonism | Functional Assay (IC50) | 6.7 µM | [12] |

Table 3: In Vivo Effects of Viloxazine on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex

| Neurotransmitter | Dose (mg/kg, IP) | Maximum Increase (vs. Vehicle) | Time to Peak (minutes) | Reference |

| Norepinephrine (NE) | 50 | ~800% | 60 | [4][5] |

| Dopamine (DA) | 50 | ~400% | 60 | [4][5] |

| Serotonin (5-HT) | 50 | ~500% | 60 | [4][5] |

| Norepinephrine (NE) | 30 | Significantly Increased | N/A | [10] |

| Dopamine (DA) | 30 | Significantly Increased | N/A | [10] |

| Serotonin (5-HT) | 30 | Significantly Increased | N/A | [10] |

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the mechanism of action of viloxazine and representative experimental workflows.

References

- 1. Viloxazine - Wikipedia [en.wikipedia.org]

- 2. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 7. cafermed.com [cafermed.com]

- 8. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

NAS-181 Dimesylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate is a potent and highly selective antagonist of the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (r5-HT1B).[1][2] As a research chemical, it serves as a critical tool for investigating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. Its mechanism of action involves the inhibition of terminal 5-HT1B autoreceptors, leading to an increase in the turnover and synaptic concentration of 5-HT.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways.

Pharmacological Profile

NAS-181 is distinguished by its high affinity and selectivity for the rat 5-HT1B receptor. Its antagonistic properties have been demonstrated in various in vitro and in vivo studies.

Mechanism of Action

NAS-181 acts as a competitive antagonist at the r5-HT1B receptor.[3] By blocking the inhibitory feedback mechanism mediated by these presynaptic autoreceptors, NAS-181 enhances the release of serotonin.[1] This leads to increased 5-HT metabolism and synthesis in several brain regions. Furthermore, NAS-181 has been shown to dose-dependently increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats, suggesting an inhibitory serotonergic tone on cholinergic neurons mediated by 5-HT1B receptors.[4]

Data Presentation: Binding Affinities and Receptor Selectivity

The following table summarizes the binding affinities of NAS-181 for various neurotransmitter receptors.

| Receptor | Ligand | Kᵢ (nM) | Species | Reference |

| 5-HT₁B | NAS-181 | 47 | Rat | [1][2] |

| 5-HT₁B | NAS-181 | 630 | Bovine | [1] |

| 5-HT₂A | NAS-181 | >3000 | Not Specified | [1] |

| 5-HT₂C | NAS-181 | >3000 | Not Specified | [1] |

| 5-HT₆ | NAS-181 | >3000 | Not Specified | [1] |

| 5-HT₇ | NAS-181 | >3000 | Not Specified | [1] |

| α₁-adrenoceptor | NAS-181 | >3000 | Not Specified | [1] |

| α₂-adrenoceptor | NAS-181 | >3000 | Not Specified | [1] |

| β-adrenoceptor | NAS-181 | >3000 | Not Specified | [1] |

| Dopamine D₁ | NAS-181 | >3000 | Not Specified | [1] |

| Dopamine D₂ | NAS-181 | >3000 | Not Specified | [1] |

In Vivo Effects

Subcutaneous administration of NAS-181 in rats has been shown to produce a range of neurochemical and behavioral effects, as detailed in the table below.

| Effect | Dosage | Species | Brain Region(s) | Magnitude of Effect | Reference |

| Increased Acetylcholine Release | 1-10 mg/kg, s.c. | Rat | Frontal Cortex | Up to 500% of control | [4] |

| Increased Acetylcholine Release | 1-10 mg/kg, s.c. | Rat | Ventral Hippocampus | Up to 230% of control | [4] |

| Enhanced 5-HT Turnover | 20 mg/kg, s.c. | Rat | Hypothalamus, Hippocampus, Striatum, Frontal Cortex | ~40% increase | |

| Increased Wet Dog Shakes | 3 mg/kg, s.c. | Rat | Not Applicable | Significant increase |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. Further research is required to fully characterize its pharmacokinetic profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently employed in the study of NAS-181.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of NAS-181 to the 5-HT1B receptor.

1. Membrane Preparation:

- Homogenize rat brain tissue (e.g., striatum, a region with high 5-HT1B receptor density) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Wash the membrane pellet by resuspension and recentrifugation.

- Resuspend the final pellet in the assay buffer to a specific protein concentration.

2. Binding Reaction:

- In a reaction tube, add a constant concentration of a suitable radioligand for the 5-HT1B receptor (e.g., [³H]-GR125743).

- Add varying concentrations of unlabeled NAS-181.

- To determine non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled 5-HT) to a separate set of tubes.

- Initiate the binding reaction by adding the prepared membrane suspension.

- Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

- Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of NAS-181.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release in Rats

This protocol outlines the methodology for measuring changes in extracellular neurotransmitter levels in response to NAS-181 administration.

1. Surgical Implantation of Microdialysis Probe:

- Anesthetize a rat and place it in a stereotaxic frame.

- Surgically expose the skull and drill a small hole above the target brain region (e.g., frontal cortex or ventral hippocampus).

- Slowly lower a microdialysis probe into the target brain region and secure it to the skull with dental cement.

- Allow the animal to recover from surgery.

2. Microdialysis Procedure:

- Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

- Collect dialysate samples at regular intervals (e.g., every 20 minutes).

- After a stable baseline of neurotransmitter levels is established, administer NAS-181 (e.g., subcutaneously).

- Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

3. Sample Analysis:

- Analyze the collected dialysate samples for the neurotransmitters of interest (e.g., serotonin, acetylcholine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

4. Data Analysis:

- Quantify the neurotransmitter concentrations in each sample.

- Express the post-drug administration levels as a percentage of the baseline levels.

- Use appropriate statistical methods to determine the significance of any observed changes.

Mandatory Visualizations

Signaling Pathway

Caption: 5-HT1B autoreceptor signaling pathway and the antagonistic action of NAS-181.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for an in vivo microdialysis experiment in rats.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NAS-181 | CymitQuimica [cymitquimica.com]

- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NAS-181 Dimesylate: A Selective 5-HT1B Receptor Antagonist

A Technical Whitepaper for Researchers in Drug Development

This document provides an in-depth overview of the discovery, synthesis, and pharmacological profile of NAS-181, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor. NAS-181, chemically known as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine methanesulfonate, has been a valuable tool in neuroscience research for elucidating the role of the 5-HT1B receptor in various physiological and pathological processes.

Discovery and Rationale

The development of NAS-181 stemmed from the search for selective antagonists for the 5-HT1B autoreceptor, which plays a crucial role in regulating the release of serotonin (5-HT) in the brain.[1][2] By blocking these autoreceptors, it was hypothesized that the synaptic concentration of 5-HT could be increased, a mechanism with potential therapeutic benefits in conditions such as depression. The chromene and morpholine moieties were identified as key pharmacophoric elements for interaction with the 5-HT1B receptor. The discovery process involved the synthesis and screening of a series of chromene derivatives, leading to the identification of (R)-25 (the code for NAS-181) as a compound with high affinity and selectivity for the rat 5-HT1B receptor.[1]

Synthesis of NAS-181

The synthesis of NAS-181 involves a multi-step process, beginning with the preparation of key intermediates. While the primary literature provides a general outline, a detailed, step-by-step protocol is presented here based on established synthetic methodologies for similar chromene and morpholine derivatives.

Experimental Protocol: Synthesis of NAS-181

Materials:

-

Starting materials for the synthesis of the chromene and morpholine intermediates.

-

Reagents for coupling and functional group manipulations.

-

Appropriate solvents for each reaction step.

-

Purification materials (e.g., silica gel for chromatography).

Procedure:

The synthesis can be conceptually divided into the formation of the chiral morpholine fragment, the construction of the substituted chromene core, and the final coupling of these two moieties.

-

Synthesis of the Chiral Morpholine Intermediate: The synthesis of the (R)-2-(hydroxymethyl)morpholine derivative typically starts from a chiral precursor, such as (R)-glycidol, to establish the desired stereochemistry.

-

Synthesis of the Chromene Intermediate: The 8-hydroxy-2H-chromene core can be synthesized from appropriately substituted phenols through a series of reactions, including protection of the hydroxyl group, formylation, and subsequent cyclization to form the chromene ring.

-

Introduction of the Morpholinomethyl Group: The morpholinomethyl side chain at the 3-position of the chromene ring is introduced via a Mannich-type reaction.

-

Coupling of the Fragments: The chiral morpholine intermediate is coupled to the chromene core through an ether linkage at the 8-position of the chromene.

-

Final Salt Formation: The free base is then treated with methanesulfonic acid to yield NAS-181 as the methanesulfonate salt.[1][2]

Note: The exact, detailed experimental conditions, including reaction times, temperatures, and purification methods, would be found in the primary research article and are summarized here for illustrative purposes.

Mechanism of Action and Pharmacological Profile

NAS-181 acts as a selective antagonist at the rat 5-HT1B receptor. Its mechanism of action involves blocking the inhibitory effect of serotonin on its own release, thereby increasing the concentration of 5-HT in the synaptic cleft.[1][2]

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, NAS-181 prevents this signaling cascade, resulting in a disinhibition of serotonin release.

Caption: 5-HT1B Receptor Signaling Pathway and NAS-181 Inhibition.

In Vitro and In Vivo Effects

Studies have demonstrated that NAS-181 potentiates the K+-stimulated release of [3H]-5-HT from rat brain slices and increases 5-HT turnover in various brain regions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for NAS-181.

Table 1: Receptor Binding Affinity of NAS-181 [1][2]

| Receptor | Ki (nM) |

| Rat 5-HT1B | 47 ± 5 |

| Bovine 5-HT1B | 630 |

| Other Monoaminergic Receptors | > 1000 |

Table 2: In Vivo Effects of NAS-181 on 5-HT Turnover in Rat Brain [1]

| Brain Region | % Increase in 5-HTP Accumulation (20 mg/kg s.c.) |

| Hypothalamus | ~40% |

| Hippocampus | ~40% |

| Striatum | ~40% |

| Frontal Cortex | ~40% |

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of NAS-181 for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.

-

Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest in the presence of varying concentrations of NAS-181.

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The IC50 values (concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) are determined and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of NAS-181 on extracellular neurotransmitter levels in the brains of freely moving rats.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of NAS-181.

-

Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, acetylcholine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Caption: General Experimental Workflow for NAS-181 Evaluation.

Conclusion

NAS-181 is a well-characterized, selective antagonist of the rat 5-HT1B receptor that has been instrumental in advancing our understanding of serotonergic neurotransmission. Its synthesis, while complex, is achievable through established organic chemistry principles. The data presented in this whitepaper highlight its utility as a research tool for scientists and drug development professionals investigating the therapeutic potential of modulating the 5-HT1B receptor.

References

The Selective 5-HT1B Antagonist NAS-181 Dimesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate, chemically identified as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate, is a potent and highly selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This document provides an in-depth technical guide on the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound, intended for professionals in neuroscience research and drug development.

Pharmacological Profile

Mechanism of Action

The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein. Activation of this receptor by serotonin (5-HT) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NAS-181 exerts its antagonist effect by binding to the 5-HT1B receptor, thereby blocking the downstream signaling cascade initiated by serotonin. As an antagonist at presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals, NAS-181 inhibits the negative feedback mechanism that normally curtails serotonin release, leading to an increase in synaptic serotonin concentrations.[3][4]

Data Presentation: Binding Affinity and Functional Antagonism

The selectivity and potency of NAS-181 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Selectivity Profile of NAS-181

| Receptor Target | Ligand | Species | Ki (nM) |

| 5-HT1B | NAS-181 | Rat | 47 [1][5] |

| 5-HT2A | NAS-181 | Not Specified | >3000 |

| 5-HT2C | NAS-181 | Not Specified | >3000 |

| 5-HT6 | NAS-181 | Not Specified | >3000 |

| 5-HT7 | NAS-181 | Not Specified | >3000 |

| α1-adrenergic | NAS-181 | Not Specified | >3000 |

| α2-adrenergic | NAS-181 | Not Specified | >3000 |

| β-adrenergic | NAS-181 | Not Specified | >3000 |

| Dopamine D1 | NAS-181 | Not Specified | >3000 |

| Dopamine D2 | NAS-181 | Not Specified | >3000 |

Table 2: In Vivo Functional Antagonism of NAS-181

| Experimental Model | Agonist Challenged | Effect of NAS-181 | Dose of NAS-181 | Species |

| In Vivo Microdialysis | CP-93129 (5-HT1B agonist) | Attenuated the suppressant effect of CP-93129 on extracellular 5-HT.[3][4][6] | 1 µM (local perfusion) | Rat |

| Citalopram-induced hypothermia | Citalopram (SSRI, increases synaptic 5-HT) | Antagonized citalopram-induced hypothermia.[7] | 1.0 µmol/kg | Rat |

| 5-HT Metabolism | Endogenous 5-HT | Dose-dependently increased the ratio of 5-HIAA/5-HT in various brain regions.[2] | 0.1 to 20 mg/kg s.c. | Rat |

| Acetylcholine Release | Endogenous 5-HT | Dose-dependently increased extracellular acetylcholine levels in the frontal cortex and ventral hippocampus.[8] | 1, 5, or 10 mg/kg s.c. | Rat |

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of NAS-181.

Key Experimental Methodologies

Radioligand Binding Assays

To determine the binding affinity (Ki) of NAS-181 for various receptors, competitive radioligand binding assays are employed.

-

Principle: This assay measures the ability of an unlabeled compound (NAS-181) to compete with a radiolabeled ligand for binding to a specific receptor.

-

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (NAS-181) are incubated with the prepared membranes.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of freely moving animals.

-

Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe, allowing extracellular molecules to diffuse across the membrane into the perfusate, which is then collected for analysis.

-

Application with NAS-181: This technique has been used to demonstrate that NAS-181 can block the effects of 5-HT1B agonists on serotonin release and can increase the extracellular levels of acetylcholine.[3][8]

-

General Protocol:

-

Probe Implantation: Under anesthesia, a guide cannula is surgically implanted, targeting a specific brain region (e.g., frontal cortex, hippocampus).

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula, and perfusion with artificial cerebrospinal fluid (aCSF) is initiated.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: NAS-181 (or a vehicle control) is administered systemically (e.g., subcutaneously) or locally through the probe (reverse dialysis).

-

Sample Collection and Analysis: Dialysate samples continue to be collected and are analyzed for neurotransmitter content, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a selective antagonist like NAS-181.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the rat 5-HT1B receptor. Its high selectivity over other serotonin receptor subtypes and other major neurotransmitter receptors makes it an invaluable research tool. The data presented herein, derived from standard and robust experimental methodologies, underscore its utility in investigating the role of the 5-HT1B receptor in regulating serotonergic and other neurotransmitter systems. The detailed protocols and workflow provide a framework for the continued study and development of selective 5-HT1B receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NAS-181 | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of 5-HT1A and 5-HT1B receptors for citalopram-induced hypothermia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of NAS-181 Dimesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

NAS-181 dimesylate exerts its pharmacological effects primarily through the selective blockade of the 5-HT1B receptor. In the central nervous system, 5-HT1B receptors function as autoreceptors on serotonergic neurons, inhibiting the release of serotonin (5-HT). By antagonizing these receptors, NAS-181 disinhibits the release of 5-HT, leading to an increase in synaptic 5-HT concentrations.[1] Furthermore, NAS-181 has been shown to antagonize 5-HT1B heteroreceptors located on non-serotonergic nerve terminals, such as cholinergic neurons, thereby modulating the release of other neurotransmitters.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the rat 5-HT1B receptor and exceptional selectivity over a range of other neurotransmitter receptors.

| Parameter | Receptor | Value | Reference |

| Ki | Rat 5-HT1B | 47 nM | [1] |

| Ki | Bovine 5-HT1B | 630 nM | [1] |

| Selectivity | r5-HT1B vs. b5-HT1B | 13-fold | [1] |

| Ki | 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | > 3000 nM | [1] |

| Ki | α1-adrenoceptors | > 3000 nM | [1] |

| Ki | α2-adrenoceptors | > 3000 nM | [1] |

| Ki | β-adrenoceptors | > 3000 nM | [1] |

| Ki | Dopamine D1, D2 | > 3000 nM | [1] |

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory constants (Ki) of NAS-181 for various receptors, highlighting its high affinity and selectivity for the rat 5-HT1B receptor.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in rats, including Cmax, Tmax, plasma half-life, and oral bioavailability, are not currently available in publicly accessible literature. Preclinical pharmacokinetic studies are essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacodynamics

In vivo studies in rats have demonstrated significant pharmacodynamic effects of this compound consistent with its mechanism of action as a 5-HT1B receptor antagonist.

| Effect | Dosage (s.c.) | Brain Region | Observation | Reference |

| 5-HT Turnover | 20 mg/kg | Hypothalamus, Hippocampus, Striatum, Frontal Cortex | ~40% increase in 5-HIAA/5-HT ratio | [1] |

| Acetylcholine Release | 1, 5, 10 mg/kg | Frontal Cortex | Dose-dependent increase, up to 500% of control | [1] |

| Acetylcholine Release | 1, 5, 10 mg/kg | Ventral Hippocampus | Dose-dependent increase, up to 230% of control | [1] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats. This table outlines the observed effects of NAS-181 on neurotransmitter systems in the rat brain.

Experimental Protocols

Radioligand Binding Assay for 5-HT1B Receptor Affinity

This protocol describes a representative method for determining the binding affinity of this compound for the rat 5-HT1B receptor using a competitive radioligand binding assay.

Materials:

-

Rat brain tissue expressing 5-HT1B receptors (e.g., striatum)

-

[3H]-GR125743 (radioligand)

-

This compound (test compound)

-

Serotonin (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add radioligand and membrane preparation.

-

Non-specific Binding: Add radioligand, a high concentration of unlabeled serotonin, and membrane preparation.

-

Competitive Binding: Add radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines a representative method for measuring extracellular acetylcholine levels in the rat prefrontal cortex following administration of this compound.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., subcutaneously at doses of 1, 5, or 10 mg/kg).

-

Sample Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration.

-

Acetylcholine Quantification: Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.

-

Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and plot the time course of acetylcholine release for each dose of NAS-181.

Visualizations

Signaling Pathway

Caption: 5-HT1B Receptor Signaling Pathway Antagonized by NAS-181.

Experimental Workflows

Caption: Experimental Workflows for In Vitro and In Vivo Assays.

References

An In-Depth Technical Guide on the Effects of NAS-181 Dimesylate on Serotonin Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of NAS-181 dimesylate, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor. The document details the compound's mechanism of action, its impact on serotonin (5-HT) turnover and release, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, with the chemical name (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate, is a research chemical that has been instrumental in characterizing the role of the 5-HT1B receptor in regulating serotonergic neurotransmission.[1] As a selective antagonist for the rat 5-HT1B receptor, NAS-181 has been shown to increase the synthesis and release of serotonin in the brain.[1] This guide synthesizes the available preclinical data on NAS-181, focusing on its effects on serotonin release.

Compound Identification:

| Identifier | Value |

| Compound Name | This compound |

| Full Chemical Name | (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine dimethanesulfonate |

| CAS Number | 1217474-40-2 |

| Molecular Formula | C₂₁H₃₄N₂O₁₀S₂ |

| Molecular Weight | 538.63 g/mol |

Mechanism of Action: 5-HT1B Receptor Antagonism

The primary mechanism by which NAS-181 exerts its effects on serotonin release is through the blockade of 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons.[1][2] These autoreceptors function as a negative feedback mechanism; when activated by serotonin in the synaptic cleft, they inhibit further serotonin release.[2]

By acting as a competitive antagonist at these receptors, NAS-181 prevents serotonin from binding and thereby removes this inhibitory brake on serotonin release. This disinhibition leads to an increase in the firing rate of serotonergic neurons and consequently, an enhanced release of serotonin into the synaptic cleft.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on NAS-181.

Table 1: Receptor Binding Affinity of NAS-181

| Receptor | Species | Kᵢ (nM) | Reference |

| 5-HT1B | Rat | 47 ± 5 | [1] |

| 5-HT1B | Bovine | 630 | [1] |

Kᵢ represents the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.

Table 2: In Vivo Effects of NAS-181 on Serotonin Turnover

| Brain Region | Dose (mg/kg, s.c.) | % Increase in 5-HTP Accumulation | Reference |

| Hypothalamus | 20 | ~40% | [1] |

| Hippocampus | 20 | ~40% | [1] |

| Striatum | 20 | ~40% | [1] |

| Frontal Cortex | 20 | ~40% | [1] |

5-HTP (5-hydroxytryptophan) accumulation is an indicator of serotonin synthesis rate. These data demonstrate that NAS-181 enhances serotonin turnover in various brain regions.[1]

Table 3: In Vivo Effects of NAS-181 on Acetylcholine Release (as an indicator of in vivo activity)

| Brain Region | Dose (mg/kg, s.c.) | Maximal % Increase in ACh Release | Time to Max Effect (min) | Reference |

| Frontal Cortex | 1 | Not specified | Not specified | [3] |

| 5 | Not specified | Not specified | [3] | |

| 10 | 500% | 80 | [3] | |

| Ventral Hippocampus | 1 | Not specified | Not specified | [3] |

| 5 | Not specified | Not specified | [3] | |

| 10 | 230% | 80 | [3] |

While not a direct measure of serotonin, the dose-dependent increase in acetylcholine (ACh) release highlights the in vivo potency and activity of NAS-181 in the central nervous system.[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating NAS-181.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ of NAS-181 for the 5-HT1B receptor.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the 5-HT1B receptors.[4]

-

Incubation: The membrane preparation is incubated with a specific radioligand for the 5-HT1B receptor (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (NAS-181).[1]

-

Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.[4]

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of NAS-181 on extracellular serotonin levels in specific brain regions.

General Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus) of an anesthetized rat.[3][5]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[5] Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

Sample Collection: The outgoing aCSF, now containing a sample of the extracellular fluid (the dialysate), is collected at regular intervals.[5]

-

Drug Administration: NAS-181 is administered to the animal (e.g., via subcutaneous injection).[3]

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

-

Data Analysis: The changes in extracellular serotonin concentration over time, following drug administration, are analyzed and compared to baseline levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the serotonergic system. Its selective antagonism of the rat 5-HT1B receptor leads to a demonstrable increase in serotonin synthesis and release in the brain. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroscience and psychopharmacology. Further research utilizing NAS-181 could continue to unravel the complex roles of the 5-HT1B receptor in both normal brain function and in various neuropsychiatric disorders.

References

- 1. (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate: a new selective rat 5-hydroxytryptamine1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of NAS-181 Dimesylate on Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of NAS-181 dimesylate on acetylcholine (ACh) neurotransmission. NAS-181 is a selective antagonist for the serotonin 1B (5-HT1B) receptor.[1][2] Emerging preclinical evidence indicates that by blocking these receptors, NAS-181 can significantly modulate cholinergic activity in key brain regions associated with cognitive function. This document summarizes the available quantitative data, details the experimental methodologies used in these investigations, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Findings: Modulation of Acetylcholine Release

In vivo microdialysis studies in awake rats have demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular acetylcholine levels in the frontal cortex and ventral hippocampus.[1] This suggests that 5-HT1B receptors exert a tonic inhibitory control over cholinergic neurons in these brain regions.[1][2] By antagonizing these receptors, NAS-181 effectively disinhibits acetylcholine release.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal in vivo microdialysis study investigating the effects of NAS-181 on acetylcholine release.[1]

| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Maximum Acetylcholine Increase (% of baseline) | Time to Maximum Effect (minutes post-injection) |

| Frontal Cortex | 1 | Not specified | Not specified |

| 5 | Not specified | Not specified | |

| 10 | ~500% | 80 | |

| Ventral Hippocampus | 1 | Not specified | Not specified |

| 5 | Not specified | Not specified | |

| 10 | ~230% | 80 |

Experimental Protocols: In Vivo Microdialysis

The primary technique used to elucidate the in vivo effects of NAS-181 on acetylcholine is in vivo microdialysis.[3][4][5] This neurochemical method allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.[4][5]

Surgical and Microdialysis Procedure

-

Animal Preparation: Adult male rats are typically used for these studies.[3][4] Prior to surgery, they are acclimatized to the housing conditions.

-

Anesthesia and Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted to target the brain region of interest, such as the frontal cortex or ventral hippocampus.[3] The cannula is secured to the skull using dental cement.

-

Recovery: A post-surgical recovery period of several days is allowed before the microdialysis experiment.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[3][6][7]

-

Equilibration and Baseline Collection: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.[3] Several baseline dialysate samples are collected before drug administration.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the animal (e.g., via subcutaneous injection).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often refrigerated to prevent degradation of analytes.

-

Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).[6]

Visualizing the Mechanisms and Methods

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of NAS-181's effect on acetylcholine release and the general workflow of an in vivo microdialysis experiment.

Caption: Proposed signaling pathway for NAS-181's effect on acetylcholine release.

Caption: General experimental workflow for in vivo microdialysis.

References

- 1. Item - Modulation of acetylcholine release by serotonergic 5-HT1A and 5-HT1B receptors : a microdialysis study in the awake rat - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jneurosci.org [jneurosci.org]

The Role of NAS-181 Dimesylate in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAS-181 dimesylate, a potent and selective antagonist for the rodent 5-HT1B receptor, has demonstrated significant effects on neurotransmission, particularly within the serotonergic and cholinergic systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to enable replication and further investigation. The signaling pathways influenced by this compound are visualized to facilitate a comprehensive understanding of its neuropharmacological profile.

Introduction

Serotonin (5-HT) plays a crucial role in regulating a wide array of physiological and behavioral processes. The 5-HT1B receptor, a presynaptic autoreceptor, is a key component in the negative feedback mechanism that controls the release of 5-HT. By antagonizing this receptor, compounds like this compound can enhance serotonergic neurotransmission. This guide explores the intricate details of how this compound modulates neurotransmitter systems, offering valuable insights for researchers in neuroscience and drug development.

Mechanism of Action

This compound is a selective antagonist of the 5-HT1B receptor.[1][2][3] In the central nervous system, 5-HT1B receptors are primarily located on the presynaptic terminals of serotonergic neurons. When activated by serotonin, these autoreceptors inhibit further serotonin release. This compound blocks this inhibitory feedback loop, leading to an increase in the release and metabolism of serotonin.[4]

Furthermore, 5-HT1B receptors are also present as heteroreceptors on non-serotonergic neurons, including cholinergic neurons. By blocking these heteroreceptors, this compound can disinhibit the release of other neurotransmitters, most notably acetylcholine.[5]

Signaling Pathway of 5-HT1B Receptor Antagonism by NAS-181

Caption: Mechanism of NAS-181 at the 5-HT1B Autoreceptor.

Quantitative Data

The effects of this compound on neurotransmitter levels and metabolism have been quantified in several key studies.

Table 1: Effect of NAS-181 on Acetylcholine Release

| Brain Region | Dose (mg/kg, s.c.) | Maximal Increase in ACh Release (% of control) | Time to Max Effect (min) | Reference |

| Frontal Cortex | 1 | ~200% | 80 | [5] |

| Frontal Cortex | 5 | ~350% | 80 | [5] |

| Frontal Cortex | 10 | 500% | 80 | [5] |

| Ventral Hippocampus | 1 | ~150% | 80 | [5] |

| Ventral Hippocampus | 5 | ~200% | 80 | [5] |

| Ventral Hippocampus | 10 | 230% | 80 | [5] |

Table 2: Effect of NAS-181 on Serotonin Metabolism

| Brain Region | Dose (mg/kg, s.c.) | Increase in 5-HIAA/5-HT Ratio (% of control) | Reference |

| Hypothalamus | 0.1 - 20 | Dose-dependent increase | [4] |

| Hippocampus | 0.1 - 20 | Dose-dependent increase | [4] |

| Frontal Cortex | 0.1 - 20 | Dose-dependent increase | [4] |

| Striatum | 0.1 - 20 | Dose-dependent increase | [4] |

Table 3: Effect of NAS-181 on Serotonin Synthesis

| Brain Region | Dose (mg/kg, s.c.) | Elevation of 5-HTP Accumulation | Reference |

| Not Specified | 0.3 - 20 | Dose-dependent elevation | [4] |

Table 4: In Vitro Receptor Binding Affinity of NAS-181

| Receptor | Ki (nM) | Reference |

| 5-HT1B | Potent | [1][2] |

| 5-HT2A | >3000 | MedChemExpress Data |

| 5-HT2C | >3000 | MedChemExpress Data |

| 5-HT6 | >3000 | MedChemExpress Data |

| 5-HT7 | >3000 | MedChemExpress Data |

| α1-adrenoceptors | >3000 | MedChemExpress Data |

| α2-adrenoceptors | >3000 | MedChemExpress Data |

| β-adrenoceptors | >3000 | MedChemExpress Data |

| Dopamine D1 | >3000 | MedChemExpress Data |

| Dopamine D2 | >3000 | MedChemExpress Data |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on the methodology described by Hu et al. (2007).[5]

Objective: To measure extracellular levels of acetylcholine in the frontal cortex and ventral hippocampus of awake rats following systemic administration of NAS-181.

Experimental Workflow:

Caption: Workflow for In Vivo Microdialysis Experiment.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Guide cannulas

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (frontal cortex or ventral hippocampus). Allow for a recovery period of at least one week.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer this compound subcutaneously at the desired doses (e.g., 1, 5, or 10 mg/kg).

-

Post-Injection Collection: Continue to collect dialysate samples for a specified period (e.g., 160 minutes) after drug administration.

-

Sample Analysis: Analyze the collected dialysates using HPLC-ECD to quantify acetylcholine concentrations.

-

Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the mean baseline levels for each animal.

HPLC-ECD Analysis of Neurotransmitters

This protocol is a general representation based on methods cited in the reviewed literature.[2]

Objective: To quantify the concentration of serotonin and acetylcholine in microdialysis samples.

Procedure:

-

Sample Injection: Inject a fixed volume of the microdialysate into the HPLC system.

-

Chromatographic Separation: Separate the neurotransmitters from other components in the sample using a reverse-phase column (e.g., C18). The mobile phase composition and flow rate are optimized for the specific analytes.

-

Electrochemical Detection: As the separated neurotransmitters elute from the column, they are detected by an electrochemical detector. The detector is set at an optimal potential to oxidize the neurotransmitter of interest, generating an electrical signal.

-

Quantification: The peak area of the signal is proportional to the concentration of the neurotransmitter in the sample. A standard curve is generated using known concentrations of the neurotransmitter to quantify the levels in the experimental samples.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1B receptor in neurotransmission. Its selective antagonism of this receptor leads to significant increases in both serotonin and acetylcholine release in key brain regions associated with cognition and mood. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of 5-HT1B receptor antagonists.

References

- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of NAS-181 Dimesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary efficacy studies on NAS-181 dimesylate, a selective 5-HT1B receptor antagonist. The following sections detail the quantitative effects of NAS-181 on key neurotransmitter systems, the experimental protocols used in these foundational studies, and a visualization of its proposed mechanism of action.

Core Efficacy Data

The initial preclinical studies on this compound have demonstrated its potential to modulate serotonergic and cholinergic neurotransmission. The quantitative data from these studies are summarized below.

In Vivo Efficacy: Neurotransmitter Modulation

NAS-181 has been shown to dose-dependently increase the extracellular levels of acetylcholine (ACh) in key brain regions implicated in cognitive function.[1] Furthermore, it enhances the metabolism and synthesis of serotonin (5-HT).[2]

| Brain Region | Dose (mg/kg, s.c.) | Maximal Increase in ACh Release (% of Control) | Time to Maximal Effect (minutes) |

| Frontal Cortex | 1 | Not specified | Not specified |

| 5 | Not specified | Not specified | |

| 10 | 500% | 80 | |

| Ventral Hippocampus | 1 | Not specified | Not specified |

| 5 | Not specified | Not specified | |

| 10 | 230% | 80 |

Table 1: Dose-Dependent Effect of NAS-181 on Acetylcholine Release in Freely Moving Rats.[1]

| Brain Region | Dose (mg/kg, s.c.) | Effect on 5-HIAA/5-HT Ratio |

| Hypothalamus | 0.1 - 20 | Dose-dependent increase |

| Hippocampus | 0.1 - 20 | Dose-dependent increase |

| Frontal Cortex | 0.1 - 20 | Dose-dependent increase |

| Striatum | 0.1 - 20 | Dose-dependent increase |

Table 2: Effect of NAS-181 on 5-HT Metabolism in Various Rat Brain Regions.[2]

| Parameter | Dose (mg/kg, s.c.) | Effect |

| 5-HTP Accumulation | 0.3 - 20 | Elevated |

Table 3: Effect of NAS-181 on 5-HT Synthesis Rate.[2]

In Vitro and In Vivo Receptor Occupancy and Antagonism

NAS-181 demonstrates potent and selective antagonist activity at the 5-HT1B receptor.

| Experiment Type | Method | Agonist | NAS-181 Concentration/Dose | Result |

| In Vivo | Reversed Microdialysis | CP93129 (0.1 µM) | 1 µM | Attenuated the suppressant effect of CP93129 on extracellular 5-HT |

Table 4: Antagonistic Properties of NAS-181 at the 5-HT1B Receptor in the Rat Frontal Cortex.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of NAS-181.

In Vivo Microdialysis for Neurotransmitter Release

This protocol was utilized to measure extracellular levels of acetylcholine, glutamate, and GABA in the frontal cortex and ventral hippocampus of awake, freely moving rats.[1]

-

Animal Subjects: Adult male Sprague-Dawley rats were used.

-

Surgery and Probe Implantation: Rats were anesthetized and guide cannulae for microdialysis probes were stereotaxically implanted, targeting the frontal cortex and ventral hippocampus.

-

Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with a Ringer solution.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the subcutaneous (s.c.) administration of NAS-181 (1, 5, or 10 mg/kg) or vehicle.

-

Neurotransmitter Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of acetylcholine, glutamate, and GABA.[5][6][7][8]

-

Data Analysis: Neurotransmitter levels were expressed as a percentage of the baseline levels, which were established from the samples collected before drug administration.

Measurement of 5-HT Metabolism and Synthesis

This protocol was employed to assess the in vivo effects of NAS-181 on serotonin metabolism and synthesis rate in the rat brain.[2]

-

Animal Subjects: Male rats were used in these experiments.

-

Drug Administration: NAS-181 was administered subcutaneously at various doses (0.1 to 20 mg/kg).

-

5-HT Metabolism Assessment:

-

At specific time points after NAS-181 injection, the rats were sacrificed.

-

Brain regions (hypothalamus, hippocampus, frontal cortex, and striatum) were dissected.

-

The tissue levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), were measured using HPLC.

-

The ratio of 5-HIAA/5-HT was calculated as an index of 5-HT metabolism.

-

-

5-HT Synthesis Rate Assessment:

-

Rats were treated with an aromatic amino acid decarboxylase inhibitor to prevent the conversion of 5-hydroxytryptophan (5-HTP) to 5-HT.

-

NAS-181 was then administered.

-

The accumulation of 5-HTP in the brain tissue over a specific period was measured as an indicator of the 5-HT synthesis rate.

-

Visualized Mechanisms and Pathways

The following diagrams illustrate the proposed signaling pathway of NAS-181 and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for in vivo microdialysis.

References

- 1. Effects of the 5-HT1B receptor antagonist NAS-181 on extracellular levels of acetylcholine, glutamate and GABA in the frontal cortex and ventral hippocampus of awake rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of acetylcholine release during REM sleep in the caudomedial medulla as measured by in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo effects of propofol on acetylcholine release from the frontal cortex, hippocampus and striatum studied by intracerebral microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NAS-181 Dimesylate for the Study of 5-HT1B Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate is a potent and selective antagonist of the rat 5-hydroxytryptamine (HT) subtype 1B (5-HT1B) receptor.[1] Its high affinity and selectivity for this specific receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This technical guide provides a comprehensive overview of NAS-181, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its effects on neurotransmitter systems.

Mechanism of Action and Pharmacological Profile

NAS-181 acts as a competitive antagonist at the rat 5-HT1B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to inhibitory Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of serotonin to the 5-HT1B receptor, NAS-181 prevents this signaling cascade, thereby disinhibiting downstream pathways.

Binding Affinity and Selectivity

NAS-181 exhibits a high affinity for the rat 5-HT1B receptor. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay.

| Parameter | Receptor | Value | Reference |

| Ki | rat 5-HT1B | 47 nM | [1] |

NAS-181 displays significant selectivity for the rat 5-HT1B receptor over other 5-HT receptor subtypes and other neurotransmitter receptors. This high selectivity is crucial for minimizing off-target effects and ensuring that observed pharmacological responses can be confidently attributed to the blockade of 5-HT1B receptors.

Functional Antagonism

The antagonist potency of NAS-181 is determined in functional assays by its ability to inhibit the response produced by a 5-HT1B receptor agonist. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. While a specific pA2 value for NAS-181 is not consistently reported in the literature, its potent antagonism has been demonstrated by its ability to counteract the effects of 5-HT1B agonists in various experimental paradigms.[2][3]

Signaling Pathways and Experimental Workflows

5-HT1B Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT1B receptor is initiated by the binding of serotonin, which triggers a conformational change in the receptor, allowing it to activate the heterotrimeric G protein Gαi/o. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

Figure 1: 5-HT1B Receptor Signaling Pathway and the antagonistic action of NAS-181.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following workflow outlines a typical competitive binding assay to determine the Ki of NAS-181 for the 5-HT1B receptor.

Figure 2: General workflow for a radioligand binding assay to characterize NAS-181.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of NAS-181 for the rat 5-HT1B receptor.

Materials:

-

Rat brain tissue (e.g., striatum or frontal cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled 5-HT1B ligand (e.g., [3H]GR125743)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM ascorbic acid, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in incubation buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of NAS-181. For determination of non-specific binding, use a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NAS-181 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of NAS-181 on extracellular acetylcholine levels in the rat brain.[4]

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex or hippocampus). Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

-

Drug Administration: Administer NAS-181 systemically (e.g., via subcutaneous injection) at the desired dose(s).

-

Sample Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Neurochemical Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels and plot the time course of the effect of NAS-181.

Measurement of 5-HT Turnover

This protocol outlines a method to assess the effect of NAS-181 on 5-HT turnover by measuring the ratio of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to 5-HT.[2]

Materials:

-

Adult male rats

-

This compound

-

HPLC system with electrochemical or fluorescence detection for 5-HT and 5-HIAA analysis

-

Brain tissue dissection tools

Procedure:

-

Drug Treatment: Administer NAS-181 or vehicle to the rats.

-

Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, frontal cortex).

-

Sample Preparation: Homogenize the brain tissue in an appropriate buffer and process it to precipitate proteins.

-

Neurochemical Analysis: Analyze the concentrations of 5-HT and 5-HIAA in the supernatant using HPLC.

-

Data Analysis: Calculate the 5-HIAA/5-HT ratio for each brain region and compare the ratios between the NAS-181-treated and vehicle-treated groups. An increase in this ratio is indicative of increased 5-HT turnover.

In Vivo Effects of NAS-181

Effects on Acetylcholine Release

Systemic administration of NAS-181 has been shown to dose-dependently increase extracellular levels of acetylcholine in the frontal cortex and ventral hippocampus of awake rats.[4] This effect is attributed to the blockade of inhibitory 5-HT1B heteroreceptors located on cholinergic nerve terminals.

| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Maximal Increase in Acetylcholine (% of baseline) | Reference |

| Frontal Cortex | 10 | ~500% | [4] |

| Ventral Hippocampus | 10 | ~230% | [4] |

Effects on 5-HT Metabolism

NAS-181 increases the turnover of 5-HT in several rat brain regions, as indicated by an elevated 5-HIAA/5-HT ratio.[2] This is consistent with its role as an antagonist of presynaptic 5-HT1B autoreceptors, which normally inhibit 5-HT synthesis and release.

| Brain Region | NAS-181 Dose (mg/kg, s.c.) | Effect on 5-HIAA/5-HT ratio | Reference |

| Hypothalamus | 0.1 - 20 | Dose-dependent increase | [2] |

| Hippocampus | 0.1 - 20 | Dose-dependent increase | [2] |

| Frontal Cortex | 0.1 - 20 | Dose-dependent increase | [2] |

| Striatum | 0.1 - 20 | Dose-dependent increase | [2] |

Conclusion

This compound is a well-characterized and highly selective antagonist of the rat 5-HT1B receptor. Its utility in neuroscience research is underscored by its potent ability to modulate cholinergic and serotonergic neurotransmission in a predictable manner. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the effective use of NAS-181 as a tool to further investigate the complex roles of the 5-HT1B receptor in brain function and disease. Researchers employing NAS-181 can be confident in its selectivity and can use the provided methodologies as a foundation for their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced 5-HT metabolism and synthesis rate by the new selective r5-HT1B receptor antagonist, NAS-181 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]